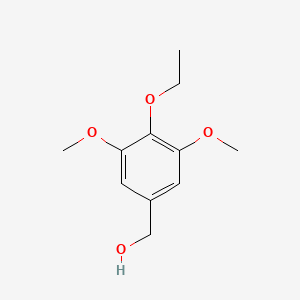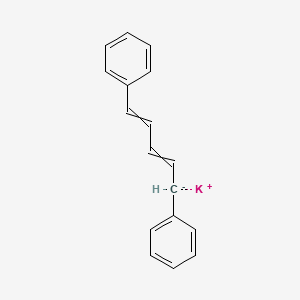
potassium;5-phenylpenta-1,3-dienylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;5-phenylpenta-1,3-dienylbenzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-phenylpenta-1,3-dienylbenzene typically involves the reaction of 5-phenylpenta-1,3-diene with potassium. One common method is the homogeneously catalyzed aldol condensation of cinnamaldehyde, which can be converted to 2-methyl-5-phenylpenta-2,4-dienal using a 36% aqueous solution of sodium hydroxide as the catalyst at 25°C in methanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Potassium;5-phenylpenta-1,3-dienylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-attracting groups.
Bromination: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Strongly basic nucleophilic reagents.
Bromination: N-bromosuccinimide (NBS) in tetrachloride.
Major Products
Oxidation: Benzoic acids.
Substitution: Various substituted aromatic compounds.
Bromination: Benzylic bromides.
Scientific Research Applications
Potassium;5-phenylpenta-1,3-dienylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;5-phenylpenta-1,3-dienylbenzene involves its interaction with molecular targets through its aromatic and aliphatic components. The compound can participate in various chemical reactions, influencing pathways such as oxidation and substitution. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Potassium;5-phenylpenta-1,3-dienylbenzene can be compared with other similar compounds such as:
5-phenylpenta-1,3-diene: Shares a similar structure but lacks the potassium component.
1-benzylbuta-1,3-diene: Another related compound with a similar aromatic structure.
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, along with the presence of potassium, which can influence its reactivity and applications.
Properties
CAS No. |
77132-13-9 |
|---|---|
Molecular Formula |
C17H15K |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
potassium;5-phenylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H15.K/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17;/h1-15H;/q-1;+1 |
InChI Key |
GQGGQOXIMWAKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C=CC=CC2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



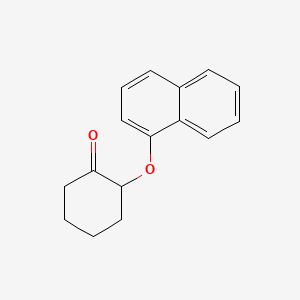

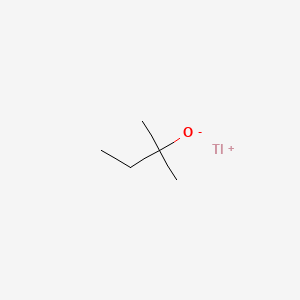
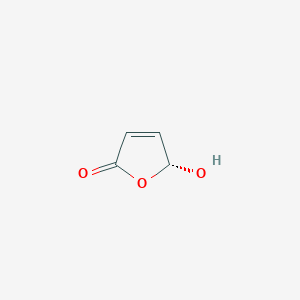
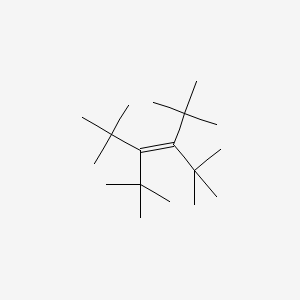

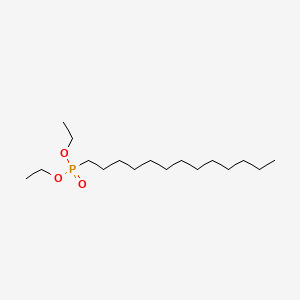
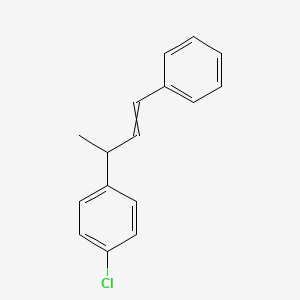
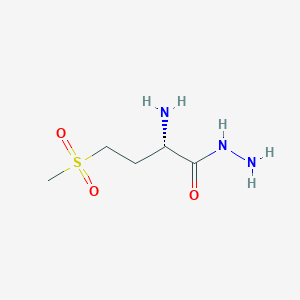
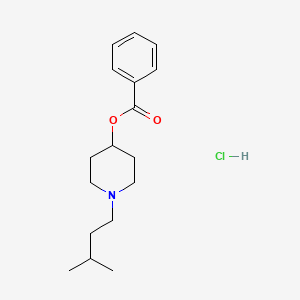
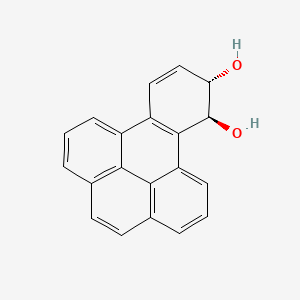
![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
